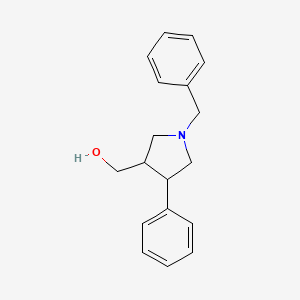

1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Description

Significance of the Pyrrolidine (B122466) Core in Chemical Synthesis and Derivatization

The pyrrolidine ring is a prevalent core structure in a multitude of biologically active natural products and synthetic molecules. nih.govcarta-evidence.org Its non-planar, puckered conformation provides a three-dimensional character that is highly valued in drug design, allowing for precise spatial orientation of functional groups to interact with biological targets. nih.gov The pyrrolidine nucleus is a cornerstone in pharmaceutical sciences, appearing in numerous FDA-approved drugs. nih.gov

From a synthetic standpoint, the pyrrolidine skeleton is a versatile building block. Its synthesis can be achieved through various methods, including [3+2] cycloaddition reactions, ring contractions of pyridines, and organocatalytic Michael additions. nih.govresearchgate.net The nitrogen atom within the ring provides a convenient handle for further functionalization, and the stereocenters on the ring can be controlled to produce enantiomerically pure compounds, which is crucial for studying biological activity. nih.govresearchgate.net

Overview of Benzylated and Phenylated Pyrrolidine Architectures in Advanced Chemical Studies

The introduction of benzyl (B1604629) and phenyl groups onto the pyrrolidine scaffold significantly influences its chemical and physical properties. A benzyl group on the nitrogen atom (N-benzylation) is a common strategy in medicinal chemistry. This modification can impact a molecule's lipophilicity, metabolic stability, and interaction with biological targets. researchgate.net For instance, N-benzylation is a feature in various biologically active compounds, including some with antidepressant effects. nih.gov

The presence of a phenyl group on the pyrrolidine ring introduces an aromatic moiety that can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are critical for molecular recognition processes. nih.gov 3,4-disubstituted pyrrolidines, which include structures analogous to 1-benzyl-4-phenyl-3-pyrrolidinemethanol, have been investigated as novel classes of monoamine transporter inhibitors. The relative orientation (cis or trans) of the substituents on the pyrrolidine ring is a key determinant of their biological activity.

Research Trajectory of this compound within Contemporary Organic and Medicinal Chemistry

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, the research trajectory of closely related 3,4-disubstituted pyrrolidines provides a clear context for its potential areas of investigation.

The synthesis of chiral 3,4-disubstituted pyrrolidines is an active area of research, with methods being developed to control the stereochemistry at the C3 and C4 positions. researchgate.net For example, practical and efficient syntheses have been established for key chiral building blocks like (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, which can serve as a precursor to compounds like this compound through reduction of the carboxylic acid. researchgate.net

The broader class of 3,4-disubstituted pyrrolidines has been explored for its potential as monoamine transporter inhibitors, which have applications in the treatment of neurological and psychiatric disorders. Furthermore, research into related pyrrolidine structures has revealed their potential as antibacterial agents. researchgate.net Given these research trends, it is plausible that this compound could be synthesized and evaluated for similar biological activities. The presence of the benzyl, phenyl, and hydroxymethyl groups provides a rich combination of functionalities that could interact with various biological targets.

Compound Data Tables

Below are data tables for related chemical compounds to provide context for the properties of the this compound scaffold.

Table 1: Physical and Chemical Properties of Related Pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzyl-3-pyrrolidinemethanol | 5731-17-9 | C₁₂H₁₇NO | 191.27 |

| 1-Benzylpyrrolidine | 29897-82-3 | C₁₁H₁₅N | 161.25 |

| 1-Benzyl-3-pyrrolidinone (B141626) | 775-16-6 | C₁₁H₁₃NO | 175.23 |

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-4-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDSKQDEYFYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619988 | |

| Record name | (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221141-87-3 | |

| Record name | (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Phenyl 3 Pyrrolidinemethanol

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinemethanol System

A retrosynthetic analysis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol reveals several potential disconnection strategies for simplifying the target molecule into readily available starting materials. The key structural features are the N-benzyl group, the C4-phenyl substituent, and the C3-hydroxymethyl group on the pyrrolidine (B122466) ring.

Strategy A: Disconnection of the N-Benzyl and C3-Side Chain

A primary disconnection involves the bond between the nitrogen and the benzyl (B1604629) group (C-N bond) and the C-C bond of the hydroxymethyl group at C3. This leads back to a 4-phenyl-3-pyrrolidinemethanol precursor. The hydroxymethyl group can be envisioned as arising from the reduction of a carboxylic acid or ester at the C3 position. This intermediate, a 4-phenylpyrrolidine-3-carboxylic acid derivative, is a key synthon.

Strategy B: Cyclization-based Disconnections

Alternatively, the pyrrolidine ring itself can be disconnected. A common approach is a [3+2] cycloaddition, where the ring is formed from an azomethine ylide and an alkene. In this case, the disconnection would be across the C2-C3 and N1-C5 bonds, leading to a benzyl-substituted azomethine ylide and a phenyl-substituted alkene dipolarophile.

Another cyclization strategy involves an intramolecular nucleophilic substitution. For instance, disconnecting the N1-C2 bond could lead to a linear amino alcohol or amino halide precursor, which would cyclize to form the pyrrolidine ring.

Strategy C: Functional Group Interconversion

A key functional group interconversion in the retrosynthesis is the reduction of a carbonyl group. The target molecule's 3-hydroxymethyl group can be derived from the reduction of a 3-formyl group or a 3-ester/acid group. The pyrrolidine ring could also be formed from a precursor like a pyrrolidinone, where a ketone at C3 is reduced to the alcohol. For example, 1-benzyl-3-pyrrolidinone (B141626) is a commercially available starting material that could potentially be elaborated to the target structure. nih.gov

A simplified retrosynthetic scheme is presented below:

Figure 1: A potential retrosynthetic pathway for this compound. This illustrates disconnecting the N-benzyl group and reducing the C3-ester to an alcohol, leading back to simpler precursors.

Figure 1: A potential retrosynthetic pathway for this compound. This illustrates disconnecting the N-benzyl group and reducing the C3-ester to an alcohol, leading back to simpler precursors.**2.2. Forward Synthesis Approaches for the this compound Core Structure

Building upon the retrosynthetic analysis, several forward synthesis strategies have been developed for constructing the pyrrolidine core with the desired substitution pattern.

Traditional organic synthesis often relies on sequential, stepwise reactions to construct complex molecules. A plausible multistep route to this compound could start from a suitable precursor like L-proline or a related pyroglutamic acid derivative. mdpi.com

One potential pathway involves the benzylation of the proline nitrogen, followed by the introduction of the phenyl group and subsequent functionalization and reduction of the carboxylic acid. A related synthesis is that of (S)-α,α-diphenyl-L-prolinol, which involves the benzylation of L-proline, conversion to the benzyl ester, and subsequent Grignard reaction with phenylmagnesium chloride. google.com While not yielding the exact target, this demonstrates the feasibility of building complex substituted prolinols from a chiral pool starting material.

Another approach could begin with 1-benzyl-3-pyrrolidinone. The synthesis could proceed via the formation of an enolate at the C4 position, followed by reaction with a phenylating agent. Subsequent steps would involve introducing the hydroxymethyl group at C3, likely through formylation or carboxylation followed by reduction.

A general route for the synthesis of substituted pyrroles has been described starting from alkylidenecyclopropyl ketones, which react with amines like benzylamine (B48309) to form the pyrrole (B145914) ring. researchgate.net Subsequent reduction of the pyrrole ring would yield the desired pyrrolidine.

A flow process using immobilized reagents has been described for the multi-step synthesis of the alkaloid (±)-oxomaritidine, demonstrating a modern approach to multi-step synthesis that avoids traditional work-ups and purifications. syrris.jp This paradigm of linking individual reactions into a continuous sequence could be adapted for the synthesis of complex pyrrolidines. syrris.jp

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of related compounds (analogues) for applications such as drug discovery. acs.orgnih.gov In this technique, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by simple filtration and washing of the resin.

A solid-phase route has been developed for the synthesis of a 100-member library of pyrrolidinedione amides, which served as potent HIV-1 integrase inhibitors. acs.orgnih.gov The synthesis started by loading a primary amine onto a resin via reductive amination, which introduces the first point of diversity (analogous to the N-benzyl group). acs.org Subsequent reaction steps on the solid support allowed for the introduction of further diversity at other positions of the pyrrolidine scaffold. acs.org Peptides containing proline, which has a pyrrolidine ring, have also been prepared using solid-phase synthesis. mdpi.com

Similarly, a solid-supported route to hydroxypyrrolidine derivatives has been established using an amino acid building block and a β-ketoester on Wang resin. researchgate.net This methodology highlights how the pyrrolidine core can be constructed on a solid support and then cleaved from the resin in the final step. Although a specific SPOS for this compound is not detailed in the literature, these examples demonstrate that the methodology is well-suited for creating diverse pyrrolidine analogues.

Table 1: Key Steps in a Representative Solid-Phase Synthesis of Pyrrolidine Analogues

| Step | Description | Purpose |

|---|---|---|

| 1. Loading | A primary amine is attached to a resin (e.g., FMP resin) via reductive amination. | Anchors the molecule to the solid support and introduces the first diversity point (R1). acs.org |

| 2. Cyclization | The resin-bound amine reacts with other building blocks to form the pyrrolidine ring. | Constructs the core heterocyclic scaffold. |

| 3. Diversification | Further reactions are performed to introduce different functional groups at various positions (R2, R3). | Generates a library of structurally related compounds. acs.org |

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. tandfonline.comresearchgate.net These reactions are highly efficient, atom-economical, and can generate molecular complexity rapidly, making them ideal for the synthesis of heterocyclic libraries. tandfonline.commdpi.com

The synthesis of pyrrolidine derivatives via MCRs often involves the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. tandfonline.com For instance, the reaction of an amino acid (like sarcosine, which is N-methylglycine) with an aldehyde generates an azomethine ylide. This can then react with an activated alkene (the dipolarophile) to form a substituted pyrrolidine ring.

A one-pot, three-component [3+2] cycloaddition reaction has been developed for synthesizing rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com This reaction involves isatin, glycine (B1666218) methyl ester hydrochloride, and an arylidine-thioxothiazolidinone. tandfonline.com While the substituents differ, the underlying principle of forming the pyrrolidine ring in a single step is directly applicable.

Another example is the synthesis of highly substituted pyrrolidines through a TiCl₄-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which constructs up to three stereogenic centers in one step. acs.orgnih.gov

Table 2: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, Acetonitrile (B52724), Reflux | Spirooxindole pyrrolidines tandfonline.com |

| [3+2] Cycloaddition | Aldehydes, Amines, Cyclopropane dicarboxylate | CeCl₃ | Pyrrolidine derivatives tandfonline.com |

Stereoselective Synthesis of this compound and its Diastereomers

The target molecule, this compound, possesses two stereocenters at positions C3 and C4. Therefore, its synthesis can yield up to four diastereomers. Controlling the relative and absolute stereochemistry is a significant challenge that is addressed by stereoselective synthesis methodologies.

Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial for pharmaceutical applications where different enantiomers or diastereomers can have vastly different biological activities. Chiral pyrrolidines are important building blocks and organocatalysts. mdpi.com

1,3-Dipolar Cycloadditions: Asymmetric 1,3-dipolar cycloadditions are powerful tools for creating chiral pyrrolidines. ua.es This can be achieved by using a chiral azomethine ylide or a chiral dipolarophile. For instance, the cycloaddition of chiral azomethine ylides with 3-benzyloxy-substituted alkenoylcamphorsultams (a chiral dipolarophile) yields trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net These products can then be converted into enantiopure bioactive pyrrolidines like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net The use of N-tert-butanesulfinyl imines as part of the dipolarophile in reactions with azomethine ylides also allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. ua.es

Catalytic Hydrogenation: The stereoselective reduction of substituted pyrroles is another effective strategy. Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.govresearchgate.net The initial reduction of a substituent can create a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov

Substrate-Controlled Diastereoselection: The inherent chirality in a starting material can direct the stereochemical outcome of subsequent reactions. Starting from a chiral pool material like D-xylose or D-glucose is a common, though often lengthy, approach to access enantiomerically pure pyrrolidines. researchgate.net A copper(II)-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high diastereoselectivity, where the stereochemistry of the substrate dictates the formation of either cis or trans products. nih.gov

Table 3: Comparison of Asymmetric Synthesis Strategies for Pyrrolidine Scaffolds

| Methodology | Principle | Key Features | Example Application |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Use of chiral dipoles, dipolarophiles, or catalysts to control stereochemistry during ring formation. | Can generate multiple stereocenters simultaneously with high control. ua.es | Synthesis of trans-3,4-disubstituted pyrrolidines using chiral alkenoylcamphorsultams. researchgate.net |

| Catalytic Hydrogenation | Stereoselective reduction of a prochiral pyrrole or dihydropyrrole precursor using a chiral catalyst or relying on substrate direction. | Effective for creating multiple stereocenters from a flat aromatic precursor. nih.gov | Diastereoselective reduction of substituted pyrroles to afford functionalized pyrrolidines. nih.gov |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product (e.g., amino acid, sugar). | The stereochemistry is inherent in the starting material. mdpi.com | Synthesis of pyrrolidine-containing drugs from L-proline or 4-hydroxy-L-proline. mdpi.com |

Chiral Catalyst Applications in Pyrrolidine Ring Construction

The asymmetric synthesis of the pyrrolidine ring in this compound often employs chiral catalysts to establish the desired stereochemistry. Organocatalysis and metal-based catalysis are prominent strategies.

Organocatalytic Michael additions represent a powerful method for constructing chiral pyrrolidine precursors. researchgate.net For instance, the reaction of aldehydes with nitroalkenes, catalyzed by chiral amines like prolinol derivatives, can generate γ-nitroaldehydes. researchgate.net These intermediates can then undergo reductive cyclization to form the 3,4-disubstituted pyrrolidine core. The catalyst's chirality directs the stereochemical course of the initial carbon-carbon bond formation.

Another significant approach is the [3+2] cycloaddition reaction, particularly using azomethine ylides. acs.org Chiral N-tert-butanesulfinyl groups on 1-azadienes have been shown to act as effective electron-withdrawing groups, facilitating highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. acs.org This method allows for the simultaneous creation of up to four stereogenic centers within the pyrrolidine ring with high levels of control. acs.org The use of a silver carbonate (Ag₂CO₃) catalyst in these reactions has proven effective in yielding densely substituted proline derivatives. acs.org

Similarly, asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to electron-deficient alkenes can produce trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net These strategies are fundamental in establishing the relative and absolute stereochemistry of the phenyl and hydroxymethyl groups in the target molecule.

Control of Stereochemical Outcome in Key Synthetic Steps

Achieving the correct stereochemical configuration at the C3 and C4 positions of the pyrrolidine ring is a critical aspect of synthesizing this compound. The choice of catalyst and reaction partners plays a decisive role in this outcome.

In organocatalyzed Michael additions, the stereochemical model often involves the formation of specific transition states directed by the chiral catalyst. researchgate.net For the synthesis of 3,4-disubstituted pyrrolidines, the use of a C1 catalyst in the Michael addition of aldehydes to a nitroalkene has been studied, with transition states calculated to predict the stereochemical outcome. researchgate.net

In [3+2] cycloaddition reactions, the N-tert-butanesulfinyl group has demonstrated its utility as a chiral auxiliary. acs.org Specifically, the (S)-configuration of the sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org This level of stereocontrol is crucial for accessing a single, desired enantiomer of a complex molecule.

Multicomponent reactions also offer a pathway to stereochemically defined pyrrolidines. nih.gov The reaction of optically active phenyldihydrofuran with an N-tosyl imino ester in the presence of a silane reagent can construct up to three stereogenic centers in a single step with high diastereoselectivity. nih.gov The stereochemistry of the newly formed chiral centers can be confirmed through methods such as X-ray crystallography of a derivative. nih.gov

Functionalization and Derivatization of the Pyrrolidine Ring System

Once the core 1-benzyl-4-phenyl-pyrrolidine structure is assembled, further modifications can be introduced through various functionalization and derivatization reactions.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the specific modification of one position on the pyrrolidine ring over others. For instance, in the synthesis of related imidazole (B134444) derivatives, regioselective formation of lithiated intermediates has been demonstrated, which can then react with electrophiles. semanticscholar.org A similar strategy could potentially be applied to a pre-formed pyrrolidine ring to introduce substituents at specific locations.

The Diels-Alder reaction is another powerful tool for regioselective functionalization. semanticscholar.orgresearchgate.net While not directly forming the pyrrolidine ring in this context, the principles of regioselectivity governed by the electronic nature of the diene and dienophile can be applied to reactions involving the pyrrolidine core, especially if it contains reactive functional groups. semanticscholar.org

Introduction of Diverse Chemical Moieties onto the Pyrrolidine Backbone

A variety of chemical groups can be introduced onto the pyrrolidine scaffold. For example, after the initial construction of the pyrrolidine ring, protective groups can be removed and the nitrogen atom can be acylated or alkylated. researchgate.net In one study, after forming a 3,4-disubstituted pyrrolidine, the nitrogen was protected with butoxycarbonyl, mesyl, and tosyl groups. researchgate.net Subsequently, these protected pyrrolidines were further derivatized by introducing substituted benzyl groups onto the nitrogen atom in high yields. researchgate.net

Furthermore, the hydroxyl group of the 3-pyrrolidinemethanol moiety offers a handle for esterification or etherification, allowing for the introduction of a wide array of functional groups. The phenyl group at the C4 position can also be a site for electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions on the pyrrolidine ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yields and purity. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In related N-alkylation reactions, various Lewis acidic salts and additives have been tested to improve reaction efficiency. researchgate.net For the N-alkylation of a secondary amine with an alcohol, it was found that a 5 mol% loading of iron(II) bromide provided the highest product yield, with either an increase or decrease in catalyst loading leading to lower yields. researchgate.net

The choice of solvent can also significantly impact the outcome of a reaction. In multicomponent reactions for pyrrolidine synthesis, the presence of acetonitrile as an additive was found to be crucial in preventing the formation of byproducts. nih.gov Similarly, the temperature can be a critical factor. In some cases, reactions are initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature to control the reactivity and selectivity. nih.gov

The table below summarizes key parameters that are often optimized in the synthesis of substituted pyrrolidines.

| Parameter | Variable | Desired Outcome | Reference |

| Catalyst | Type (e.g., Organocatalyst, Metal Salt), Loading (mol%) | High yield and stereoselectivity | researchgate.net |

| Solvent | Polarity, Aprotic/Protic | Improved solubility, prevention of side reactions | nih.gov |

| Temperature | -78 °C to reflux | Control of reaction rate and selectivity | nih.gov |

| Additives | Lewis acids, bases | Enhanced catalytic activity, byproduct suppression | researchgate.net |

| Reaction Time | Hours to days | Complete conversion of starting materials | researchgate.net |

By systematically adjusting these parameters, the synthesis of this compound can be made more efficient and scalable.

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 Phenyl 3 Pyrrolidinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) and phenyl groups would typically appear in the downfield region, generally between 7.0 and 7.5 ppm. Due to the free rotation around the single bonds, the five protons on each phenyl ring may appear as complex multiplets. chemicalbook.com

The protons of the pyrrolidine (B122466) ring and the benzylic methylene (B1212753) group would resonate in the more upfield region. The two benzylic protons (CH₂-Ph) would likely appear as a singlet or a pair of doublets if they are diastereotopic. The protons on the pyrrolidine ring (at positions 2, 3, 4, and 5) would show complex splitting patterns due to spin-spin coupling with their neighbors. The proton at C3, being attached to a carbon bearing a hydroxyl group, would have a chemical shift influenced by this functional group. The two protons of the hydroxymethyl group (CH₂OH) would also give rise to a distinct signal, the chemical shift of which can be affected by hydrogen bonding and the solvent used. The hydroxyl proton itself (-OH) often appears as a broad singlet, and its position can vary significantly depending on concentration and solvent.

Hypothetical ¹H NMR Data Table for this compound: (Note: This table is illustrative and based on general principles of ¹H NMR spectroscopy, as specific experimental data is not available.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 10H | Aromatic protons (Phenyl & Benzyl) |

| ~4.50 | s | 2H | Benzyl CH₂ |

| ~3.50-3.70 | m | 2H | CH₂OH |

| ~3.20-3.40 | m | 1H | H-4 |

| ~2.80-3.00 | m | 2H | H-2 |

| ~2.50-2.70 | m | 1H | H-3 |

| ~2.20-2.40 | m | 2H | H-5 |

| Variable | br s | 1H | OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the aromatic carbons, the pyrrolidine ring carbons, the benzylic carbon, and the hydroxymethyl carbon. The chemical shifts of the pyrrolidine carbons are sensitive to the stereochemistry of the substituents. For instance, in related pyrrolidine structures, the relative stereochemistry (cis or trans) of the substituents at C3 and C4 significantly influences the chemical shifts of the ring carbons.

Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is illustrative and based on general principles of ¹³C NMR spectroscopy, as specific experimental data is not available.)

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary Aromatic C (C-ipso of Phenyl) |

| ~138 | Quaternary Aromatic C (C-ipso of Benzyl) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~65 | CH₂OH |

| ~60 | Benzyl CH₂ |

| ~55-60 | Pyrrolidine C-2, C-5 |

| ~45-50 | Pyrrolidine C-4 |

| ~40-45 | Pyrrolidine C-3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, and H-4 with H-5). It would also show a correlation between the H-3 proton and the protons of the attached hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For example, the proton signals of the benzylic CH₂ would correlate with the corresponding carbon signal, and each proton on the pyrrolidine ring would correlate with its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J-coupling). HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, the benzylic protons would show a correlation to the quaternary carbon of the benzyl group and to the nitrogen-bearing carbons of the pyrrolidine ring (C-2 and C-5). The protons of the phenyl group would show correlations to the other carbons within that ring and to the C-4 of the pyrrolidine ring.

The relative stereochemistry (cis or trans) of the substituents at C-3 and C-4 can often be determined by analyzing the coupling constants (J-values) from the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine and benzylic groups would be observed in the 2850-3000 cm⁻¹ region. Characteristic C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ range. The C-N stretching of the tertiary amine in the pyrrolidine ring would likely appear in the 1000-1250 cm⁻¹ region. The C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹.

Raman spectroscopy would also be useful, particularly for identifying the symmetric vibrations of the aromatic rings and the C-C backbone.

Hypothetical IR Data Table for this compound: (Note: This table is illustrative and based on general principles of IR spectroscopy, as specific experimental data is not available.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation pattern. For this compound (C₁₈H₂₁NO), the expected exact mass would be approximately 267.1623 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 267. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Another significant fragmentation pathway would involve the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z 236. Cleavage of the pyrrolidine ring would also produce a series of characteristic fragment ions.

Hypothetical Mass Spectrometry Fragmentation Data Table: (Note: This table is illustrative and based on general principles of mass spectrometry, as specific experimental data is not available.)

| m/z | Relative Intensity | Possible Fragment |

| 267 | Moderate | [M]⁺ |

| 236 | Moderate | [M - CH₂OH]⁺ |

| 176 | Moderate | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform this analysis, a suitable single crystal of the compound must be grown.

If a crystal structure of this compound were determined, it would unambiguously confirm the relative stereochemistry of the substituents at the C3 and C4 positions of the pyrrolidine ring (i.e., whether they are cis or trans to each other). For example, in the crystal structure of a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the pyrrolidine ring was found to adopt an envelope conformation. scichemj.org Similarly, the conformation of the pyrrolidine ring in this compound could be determined.

The crystal packing analysis would reveal the intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, and van der Waals interactions, which dictate how the molecules are arranged in the solid state. For instance, in the crystal structure of 3-Benzyl-9-phenyl-2-tosyl-2,3,3a,4,9,9a-hexahydro-1H-pyrrolo[3,4-b]quinoline, the molecular structure is stabilized by an N—H⋯π interaction. nih.gov

Hypothetical X-ray Crystallography Data Table: (Note: This table is illustrative and based on general principles of X-ray crystallography, as specific experimental data for the target compound is not available. The data for a related pyrrolidine derivative is presented as an example.)

| Parameter | Value (for a related pyrrolidine derivative) scichemj.org |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z | 2 |

Computational Chemistry and Theoretical Studies of 1 Benzyl 4 Phenyl 3 Pyrrolidinemethanol

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in space.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules and predict their properties. researchgate.netnih.gov It is widely employed to determine the optimized, or lowest energy, ground state geometry. aimspress.com Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly used in conjunction with a basis set, such as 6-311G(d,p), to model the molecule. aimspress.comdergipark.org.tr

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry that corresponds to a minimum on the potential energy surface. For 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, this would involve optimizing all bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides key insights into the spatial arrangement of the benzyl (B1604629), phenyl, and hydroxymethyl groups relative to the central pyrrolidine (B122466) ring. The accuracy of these calculations can often be validated by comparing the computed parameters with experimental data from X-ray crystallography, if available. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-C4(pyrrolidine) | 1.52 Å |

| Bond Length | N1(pyrrolidine)-C(benzyl) | 1.47 Å |

| Bond Length | C3(pyrrolidine)-C(methanol) | 1.54 Å |

| Bond Angle | C5-N1-C2 | 109.5° |

| Dihedral Angle | C2-N1-C(benzyl)-C(phenyl) | 75.0° |

| Dihedral Angle | N1-C2-C3-C4 | -35.5° (endo pucker) |

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. acs.orgbeilstein-journals.org For substituted pyrrolidines, the substituents heavily influence the preferred pucker. beilstein-journals.orgnih.gov In this compound, the large benzyl and phenyl groups, along with the hydroxymethyl group, create significant steric interactions that dictate the conformational landscape.

A conformational search involves systematically rotating the flexible parts of the molecule (the single bonds) to explore different possible shapes, or conformers. researchgate.netresearchgate.net Each conformer's energy is calculated, and the results are plotted on a potential energy surface. The points on this surface with the lowest energy are known as energy minima, representing the most stable conformations of the molecule. researchgate.net For this compound, the analysis would reveal the preferred orientations of the benzyl and phenyl rings and the puckering of the pyrrolidine core (e.g., C4-endo or C4-exo), which are crucial for its interaction with other molecules.

Electronic Structure and Frontier Molecular Orbital Theory (FMO)

The distribution of electrons within a molecule governs its chemical reactivity and electronic properties. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is highly polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a large gap indicates high kinetic stability and low chemical reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic systems (the benzyl and phenyl rings). The LUMO would likely be distributed more broadly across the molecule. Analysis of these orbitals helps predict how the molecule will participate in chemical reactions. dergipark.org.tr

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Hypothetical Data) This table presents hypothetical data representative of what would be obtained from a DFT/B3LYP calculation.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.20 |

| Chemical Hardness (η) | 2.60 |

| Electronegativity (χ) | 3.55 |

| Electrophilicity Index (ω) | 2.42 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. dergipark.org.tr It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different potential values: red areas represent regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential. dergipark.org.tr

In this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. This information is crucial for understanding non-covalent interactions like hydrogen bonding.

Quantum Chemical Calculations of Excited States and Photophysical Properties

Quantum chemical calculations can also predict how a molecule interacts with light. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to study electronic excited states and predict photophysical properties like UV-visible absorption spectra. researchgate.netacs.org

These calculations determine the energies of electronic transitions from the ground state to various excited states. The results include the predicted absorption wavelength (λmax) and the oscillator strength (f), which is a measure of the transition's intensity. acs.org For this compound, TD-DFT could identify the π → π* transitions associated with its aromatic rings, which are expected to dominate its UV absorption spectrum. Such studies can also provide insights into the molecule's potential for fluorescence or phosphorescence by analyzing the nature of the excited states. nih.govresearchgate.net

Table 3: Illustrative Calculated Photophysical Data (Hypothetical Data) This table presents hypothetical data representative of what would be obtained from a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.77 | 260 | 0.12 | HOMO → LUMO (π → π) |

| S0 → S2 | 5.12 | 242 | 0.08 | HOMO-1 → LUMO (π → π) |

Theoretical Investigation of Twisted Intramolecular Charge Transfer (TICT)

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is an electron transfer process that can occur in molecules containing donor and acceptor moieties linked by a single bond. nih.gov Upon photoexcitation, the molecule can undergo a conformational change, typically a twist around the single bond, leading to a charge-separated state. nih.govnih.gov For this compound, the phenyl group and the benzyl-substituted nitrogen atom can act as potential electron donor and acceptor groups.

Computational studies on structurally related arylpyrrolinium salts have shown that upon excitation, the molecule's geometry can undergo a significant rearrangement. nih.gov In these related systems, the aryl ring and the pyrrolinium ring become nearly perpendicular, with a dihedral angle of approximately 78°. nih.gov This twisting facilitates the formation of a reactive TICT state. nih.gov A similar theoretical investigation on this compound would involve mapping the potential energy surface of the first singlet excited state (S1) as a function of the dihedral angle between the phenyl ring and the pyrrolidine ring.

Such a study would calculate key parameters to identify the TICT state, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Calculated Parameters for the TICT State of this compound

| Parameter | Ground State (S0) | Locally Excited (LE) State | TICT State |

|---|---|---|---|

| Dihedral Angle (N-C-C-Cortho) | ~30-50° | ~30-50° | ~90° |

| Dipole Moment (Debye) | Low | Moderate | High |

| Oscillator Strength | N/A | High | Low (Dark State) |

| Relative Energy (kcal/mol) | 0 | +X | +Y (Y < X) |

This table is illustrative, showing the expected changes in properties upon formation of a TICT state.

The formation of the TICT state often competes with fluorescence, potentially quenching it, and can open unique photochemical reaction pathways. nih.gov

Intersystem Crossing Pathways and Energy Transfer Mechanisms

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). The efficiency of ISC is a long-standing research topic for organic chromophores because it is often hindered by weak spin-orbit coupling and large singlet-triplet energy gaps (ΔES1-T1). rsc.org

Theoretical calculations are crucial for elucidating ISC pathways. Quantum chemical calculations can determine the energies of the relevant singlet and triplet states and identify geometries where these potential energy surfaces approach each other or cross (conical intersections). rsc.org A key factor governing the rate of ISC is the magnitude of the spin-orbit coupling (SOC) at these crossing points.

For this compound, a computational study would focus on:

Calculating ΔES1-T1: A small energy gap is a prerequisite for efficient ISC. Studies on other organic systems have shown that structural modifications, such as nitrogen annulation, can tune excited state energy levels to create near-degeneracy between S1 and T1 states, facilitating spin flipping. rsc.org

Locating Minimum Energy Crossing Points (MECPs): These are the points of lowest energy on the seam of crossing between the S1 and T1 potential energy surfaces.

Computing Spin-Orbit Coupling (SOC): The SOC matrix elements between the S1 and T1 states would be calculated. While the inherent SOC in a molecule made of light atoms like C, H, N, and O is small, specific vibrational modes and geometries can enhance it.

Femtosecond transient absorption spectroscopy on related systems has revealed ultrafast ISC rates on the order of 1.97 × 10¹⁰ s⁻¹ when conditions are favorable. rsc.org

Intermolecular Interactions and Supramolecular Assembly

The way this compound molecules interact with each other governs the properties of its condensed phases. Computational methods can predict and analyze these non-covalent interactions in detail.

Hydrogen Bonding Networks and Aromatic Interactions

The molecular structure of this compound contains several functional groups capable of engaging in significant intermolecular interactions:

Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a classic hydrogen bond donor (from the -OH) and acceptor (at the oxygen lone pair). The tertiary nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. In crystals of related molecules, intermolecular N—H⋯O hydrogen bonds are common structure-directing interactions. researchgate.net It is expected that strong O-H···N or O-H···O hydrogen bonds would be a dominant feature in the supramolecular assembly of this compound.

Aromatic Interactions: The presence of two aromatic rings (phenyl and benzyl) allows for π-π stacking and C-H···π interactions. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are frequently observed in the crystal structures of similar compounds, linking molecules into chains or layers. nih.govresearchgate.net

Computational analyses, such as Hirshfeld surface analysis, can quantify these interactions and provide a visual representation of the intermolecular contacts. researchgate.net

Crystal Packing and Solid-State Structure Prediction

Predicting the crystal structure of an organic molecule from its chemical diagram is a major challenge in computational chemistry. For this compound, this would involve searching for the most thermodynamically stable arrangements of the molecules in a crystal lattice.

Table 2: Representative Intermolecular Interaction Parameters from Crystal Structures of Analogous Compounds

| Interaction Type | Donor-H···Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H···O | ~2.8 - 3.0 | ~150 - 170 | researchgate.net |

| Hydrogen Bond | C-H···O | ~3.2 - 3.5 | ~130 - 160 | researchgate.net |

| π-Interaction | C-H···π (ring centroid) | ~3.5 - 3.8 | ~120 - 150 | nih.govresearchgate.net |

This table presents typical geometric parameters for interactions found in the crystal structures of molecules containing similar functional groups, such as amides and aromatic rings.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov An MD simulation of this compound would model the atomic motions over time, providing a detailed picture of its conformational flexibility and interactions with its environment. nih.govresearchgate.net

The simulation would be set up by placing the molecule in a simulation box, often filled with a chosen solvent to mimic laboratory conditions. nih.gov The system is typically run under an NPT (isothermal-isobaric) ensemble to reflect constant temperature and pressure. nih.gov

Key insights from MD simulations would include:

Conformational Flexibility: The simulation trajectory would reveal the accessible conformations of the molecule. This includes the puckering of the five-membered pyrrolidine ring, which can adopt different twist and envelope conformations, and the rotation around the single bonds connecting the phenyl and benzyl groups. nih.gov

Solvent Effects: By running simulations in different solvents (e.g., water, methanol, chloroform), one can study how the solvent interacts with the molecule. This is particularly relevant for the hydroxyl group and the nitrogen atom, which can form hydrogen bonds with protic solvents. The organization of solvent molecules around the solute can be analyzed to understand solvation shells and their impact on molecular conformation.

Root Mean Square Deviation (RMSD): Analysis of the RMSD over the simulation time indicates whether the molecule reaches a stable equilibrium conformation or continues to explore different structures. researchgate.net

Such simulations are essential for understanding how the molecule behaves in a realistic, dynamic environment, which is fundamental to its function and properties. researchgate.net

Chemical Transformations and Derivatization Strategies of 1 Benzyl 4 Phenyl 3 Pyrrolidinemethanol for Academic Inquiry

Functional Group Interconversions on the Pyrrolidinemethanol Moiety

The 1-benzyl-4-phenyl-3-pyrrolidinemethanol scaffold possesses two primary sites for functional group interconversion: the primary alcohol at the C-3 position and the tertiary amine at the N-1 position. These functional groups offer a rich platform for chemical modifications to explore the structure-activity relationships of its derivatives.

The hydroxyl group can undergo a variety of common transformations. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Esterification and etherification reactions can be used to introduce a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.

The tertiary amine, specifically the N-benzyl group, can also be a target for modification. Catalytic hydrogenation can lead to N-debenzylation, providing the secondary amine. This secondary amine is a versatile intermediate that can be subsequently N-alkylated or N-acylated to introduce new functionalities.

A summary of potential functional group interconversions is provided in the table below.

| Transformation | Reagent(s) | Product | Citation |

| Oxidation of alcohol to aldehyde | PCC, DCM | 1-Benzyl-4-phenyl-pyrrolidine-3-carbaldehyde | |

| Oxidation of alcohol to carboxylic acid | Jones reagent | 1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid | chemicalbook.com |

| Esterification | Acyl chloride, pyridine | 1-Benzyl-4-phenyl-3-(acyloxymethyl)pyrrolidine | |

| Etherification | NaH, Alkyl halide | 1-Benzyl-4-phenyl-3-(alkoxymethyl)pyrrolidine | |

| N-Debenzylation | H₂, Pd/C | 4-Phenyl-3-pyrrolidinemethanol | |

| N-Acylation of secondary amine | Acyl chloride, Et₃N | 1-Acyl-4-phenyl-3-pyrrolidinemethanol | |

| N-Alkylation of secondary amine | Alkyl halide, K₂CO₃ | 1-Alkyl-4-phenyl-3-pyrrolidinemethanol |

Synthetic Transformations for Accessing Diverse Analogue Libraries

The generation of diverse analogue libraries from a core scaffold is a cornerstone of modern medicinal chemistry and drug discovery. spirochem.com The this compound structure is well-suited for such diversification strategies.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis allows for the simultaneous creation of a multitude of compounds in separate reaction vessels, which can significantly accelerate the discovery of novel molecules. bioduro.comasynt.com Combinatorial chemistry can be employed to generate large, focused libraries of compounds by systematically combining a set of building blocks. asynt.comnih.govresearchgate.net

For the this compound scaffold, a parallel synthesis approach could involve the reaction of a common intermediate, such as a 4-phenyl-3-pyrrolidinemethanol derivative, with a diverse set of reagents. For example, a library of N-substituted analogues could be generated by reacting 4-phenyl-3-pyrrolidinemethanol with various substituted benzyl (B1604629) halides or other alkylating agents in a parallel format.

The following table outlines a potential parallel synthesis scheme for generating a library of N-substituted analogues.

| Building Block 1 (Pyrrolidine Core) | Building Block 2 (Alkylating Agent) | Resulting Analogue Library |

| 4-Phenyl-3-pyrrolidinemethanol | Substituted Benzyl Bromides | N-(Substituted benzyl)-4-phenyl-3-pyrrolidinemethanols |

| 4-Phenyl-3-pyrrolidinemethanol | Alkyl Halides | N-Alkyl-4-phenyl-3-pyrrolidinemethanols |

| 4-Phenyl-3-pyrrolidinemethanol | Aryl Halides (with catalyst) | N-Aryl-4-phenyl-3-pyrrolidinemethanols |

Appendage Alteration for Scaffold Diversification

Appendage alteration focuses on modifying the peripheral substituents of the core scaffold to explore the chemical space around the molecule. nih.gov For this compound, the key appendages for alteration are the N-benzyl and C-4 phenyl groups.

Modification of the N-benzyl group can be achieved through N-debenzylation followed by re-alkylation or acylation with a diverse set of reagents, as described in section 5.1. This allows for the introduction of a wide range of substituents at the nitrogen atom.

The C-4 phenyl group can be modified by starting with a substituted phenyl precursor in the initial synthesis. For instance, using a 4-bromophenyl precursor would allow for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of aryl, heteroaryl, or alkyl groups at this position.

Design and Synthesis of Chemically Modified Derivatives for Targeted Research Investigations

The design and synthesis of chemically modified derivatives of this compound can be tailored for specific research investigations, such as probing biological targets or studying disease mechanisms. researchgate.netnih.gov The pyrrolidine (B122466) scaffold is a common feature in molecules designed for various therapeutic areas, including neurodegenerative diseases and oncology. nih.govnih.gov

For example, derivatives of N-benzylpyrrolidine have been investigated for the treatment of Alzheimer's disease. researchgate.netnih.gov By analogy, derivatives of this compound could be designed to probe cholinesterases or other targets relevant to Alzheimer's pathology. Modifications could include introducing hydrogen bond donors or acceptors, or altering the lipophilicity of the molecule to enhance blood-brain barrier penetration.

In the context of anticancer research, various heterocyclic compounds containing the pyrrolidine moiety have shown promising activity. nih.govnih.gov Derivatives of this compound could be synthesized to explore their potential as anticancer agents. Modifications might involve the introduction of pharmacophores known to interact with specific enzymes or receptors involved in cancer progression.

The table below presents some examples of how the this compound scaffold could be modified for targeted research.

| Modification | Potential Research Target/Investigation | Citation |

| Introduction of a basic side chain on the phenyl ring | Monoamine Oxidase (MAO) Inhibition | mdpi.com |

| Conversion of the alcohol to a carbamate | Cholinesterase Inhibition | nih.gov |

| Replacement of the phenyl group with a heteroaromatic ring | Kinase Inhibition | researchgate.net |

| Introduction of a nitro group on the phenyl ring | Antitrypanosomal Activity |

Structure Activity Relationship Sar Investigations of 1 Benzyl 4 Phenyl 3 Pyrrolidinemethanol Derivatives in Academic Contexts

Rational Design Principles for Modulating Structural Features

The rational design of analogs of 1-benzyl-4-phenyl-3-pyrrolidinemethanol is often guided by the goal of optimizing their interaction with specific biological targets, such as monoamine transporters. A key principle in the design of these derivatives is the strategic modification of the core scaffold to enhance binding affinity and selectivity. This involves a systematic approach to altering the structural features of the molecule, including the N-benzyl group, the 4-phenyl ring, and the pyrrolidine (B122466) ring itself.

One common strategy involves scaffold hopping, where the central pyrrolidine ring is replaced with other heterocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties. Another approach is the use of computational modeling and pharmacophore-based design. nih.govrsc.org By identifying the key chemical features essential for biological activity, new molecules can be designed that incorporate these features in a novel arrangement. nih.gov For instance, the design of novel phenyltriazole derivatives to replace other heterocyclic cores has been shown to enhance antimicrobial efficacy and improve physicochemical properties in some contexts. rsc.orgnih.gov

The design process also considers the introduction of various substituents at different positions of the scaffold to probe the steric, electronic, and hydrophobic requirements of the target's binding site. This iterative process of design, synthesis, and biological evaluation is fundamental to the rational development of new therapeutic agents based on the this compound framework.

Systematic Variation of Substituents on Phenyl and Benzyl (B1604629) Moieties

Substitutions on the 4-Phenyl Ring:

The following table summarizes the general effects of phenyl ring substitutions on the activity of related compounds, which can be extrapolated to the this compound scaffold.

| Substitution | General Effect on Activity | Reference |

| Halogen (e.g., Chloro, Fluoro) | Can enhance potency | researchgate.net |

| Methoxy | Can lead to a slight loss in activity in some series | researchgate.net |

| Methyl | Can enhance potency | researchgate.net |

| Methylenedioxy | Can enhance potency | researchgate.net |

Substitutions on the N-Benzyl Moiety:

Similarly, modifications to the N-benzyl group can have a profound effect on biological activity. The benzyl group often contributes to the binding of the molecule to its target through hydrophobic and aromatic interactions. In studies of benzyl-substituted tetrahydroacridin-9-amines, the presence and positioning of substituents on the benzyl ring were critical for activity. researchgate.net For instance, a 3,4-dimethoxyphenyl substituent was identified as a novel pharmacophore with dual inhibitory properties. researchgate.net

In a study of benzyl and phenyl analogs of makaluvamines, substitutions on the benzyl ring had a major impact on antiproliferative activity, with 4-methyl, 4-chloro, and 4-fluoro substitutions showing pronounced effects. researchgate.net

Impact of Pyrrolidine Ring Substitution Patterns on Molecular Interaction (General Principles)

The pyrrolidine ring serves as a central scaffold in this compound, and its substitution pattern is critical for defining the spatial orientation of the key interacting groups. The stereochemistry of the substituents on the pyrrolidine ring can significantly influence the molecule's conformation and, consequently, its binding affinity to the target protein.

In the context of 3,4-disubstituted pyrrolidines, these have been identified as a novel class of monoamine transporter inhibitors. nih.govcapes.gov.br The relative orientation of the substituents at the 3 and 4 positions of the pyrrolidine ring is a key determinant of their activity. The discovery of these compounds was facilitated by pharmacophore-based database searching, highlighting the importance of the three-dimensional arrangement of chemical features. nih.govcapes.gov.br

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of chemical features that are necessary for biological activity. For monoamine transporter inhibitors based on a pyrrolidine scaffold, several key pharmacophoric elements have been identified. nih.govcapes.gov.br

Based on studies of 3,4-disubstituted pyrrolidines, a pharmacophore model for monoamine transporter inhibition typically includes:

A positively ionizable group: This is usually the nitrogen atom of the pyrrolidine ring, which is protonated at physiological pH and interacts with an acidic residue in the binding site of the transporter.

Two hydrophobic/aromatic features: The 4-phenyl and N-benzyl groups of the this compound scaffold are prime candidates for these hydrophobic interactions.

A hydrogen bond acceptor/donor: The hydroxyl group at the 3-position of the pyrrolidinemethanol scaffold can serve as a hydrogen bond donor or acceptor, forming a crucial interaction with the target protein.

The relative spatial arrangement of these features is critical for potent inhibition. Computational modeling and pharmacophore-based virtual screening have been instrumental in identifying novel compounds that fit these pharmacophoric requirements. nih.govcapes.gov.brnih.gov The distances between these key features are also a critical parameter, as demonstrated in studies of phenylalkylamines where the distance between the aromatic ring and the amine nitrogen was found to be crucial for optimal interaction with the plasma membrane monoamine transporter. nih.gov

The table below outlines the key pharmacophoric elements and their likely corresponding structural features in the this compound scaffold.

| Pharmacophoric Feature | Corresponding Structural Element | Reference |

| Positively Ionizable Group | Pyrrolidine Nitrogen | nih.govnih.gov |

| Hydrophobic/Aromatic Feature 1 | 4-Phenyl Ring | nih.govnih.gov |

| Hydrophobic/Aromatic Feature 2 | N-Benzyl Ring | nih.govnih.gov |

| Hydrogen Bond Acceptor/Donor | 3-Hydroxymethyl Group | nih.gov |

Molecular Target Identification and Mechanistic Studies in Vitro and Cellular Contexts of 1 Benzyl 4 Phenyl 3 Pyrrolidinemethanol Derivatives

In Vitro Enzyme Inhibition and Modulation Studies

The ability of 1-benzyl-4-phenyl-3-pyrrolidinemethanol derivatives and their structural analogs to inhibit or modulate specific enzymes is a key area of investigation. These studies often reveal the potential therapeutic applications of these compounds.

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share structural similarities with the benzyl-phenyl scaffold, were assessed for their inhibitory activity against monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov Several compounds demonstrated significant inhibitory effects. For instance, compounds 2i , 2p , 2t , and 2v were effective inhibitors of both MAO-A and MAO-B, while compounds 2d and 2j showed selective inhibition of MAO-A. nih.gov Notably, none of the tested compounds inhibited acetylcholinesterase (AChE), but twelve showed inhibitory activity against butyrylcholinesterase (BChE), with compound 2t being the most potent against this enzyme. nih.gov

Other studies have focused on enzymes involved in inflammation and oxidative stress. Novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated as inhibitors of soybean lipoxygenase (LOX), an enzyme crucial in the inflammatory cascade. mdpi.com The results indicated that nitrone 10c , which features a 2,4-difluorophenyl group, was the most potent LOX inhibitor with an IC50 value of 10 μM. mdpi.com Similarly, N-benzyl-4-phenyl-1,2,3-triazole derivatives have been shown to inhibit prostaglandin (B15479496) synthesis in vitro, suggesting a potential mechanism for anti-inflammatory effects. nih.gov

Furthermore, research into cancer-related pathways has identified N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as potent inhibitors of MAPK-interacting kinase 2 (Mnk2), an enzyme involved in cancer cell proliferation. nih.gov

| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Values |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | MAO-A, MAO-B, BChE | Dual inhibition of MAO-A/B by compounds 2i , 2p , 2t , 2v ; Selective MAO-A inhibition by 2d , 2j ; BChE inhibition by 12 compounds. nih.gov | 2d (MAO-A): 1.38 µM; 2j (MAO-A): 2.48 µM. nih.gov |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Lipoxygenase (LOX) | Nitrone 10c was the most potent inhibitor. mdpi.com | 10c : 10 µM; 10b : 62.5 µM; 10a : 85 µM. mdpi.com |

| N-benzyl-4-phenyl-1,2,3-triazole derivatives | Prostaglandin Synthesis | Several derivatives demonstrated inhibitory activity. nih.gov | Data not specified. nih.gov |

| N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives | Mnk2 | Identified as potent Mnk2 inhibitors. nih.gov | Data not specified. nih.gov |

Receptor Binding and Ligand-Receptor Interaction Analysis

The interaction of benzyl-phenyl derivatives with various receptors has been explored through radioligand binding assays, providing insight into their potential neuromodulatory and other systemic effects.

Bioassay-guided fractionation of the fungus Eurotium repens led to the isolation of several benzyl (B1604629) derivatives that were tested for their binding affinity to human opioid (δ, κ, μ) and cannabinoid (CB1, CB2) receptors. nih.gov At a concentration of 10 μM, several of these natural compounds showed significant binding, suggesting potential applications in conditions like neuropathic pain where these receptor systems are implicated. nih.gov For example, flavoglaucin (B158435) (3 ) and tetrahydroauroglaucin (B1254347) (4 ) displayed notable affinity for multiple opioid and cannabinoid receptors. nih.gov

In a different context, the binding affinities of fenoterol (B1672521) analogs, which contain a benzyl group, to the β2-adrenergic receptor (β2-AR) were determined. nih.gov These studies used displacement assays with radiolabeled ligands to quantify the interaction, revealing that stereochemistry and substituent length significantly impact binding potency. nih.gov The analysis of ligand-receptor interactions can be complex, sometimes suggesting that receptors may exist in two distinct pools (high- and low-affinity) and bind two ligand molecules each. nih.gov

Research on diphenyl-1,3,4-oxadiazole derivatives as ligands for benzodiazepine (B76468) receptors highlights a pharmacophore model where an aromatic ring is connected to a proton-accepting group, and a second, out-of-plane aromatic ring enhances binding. semanticscholar.org

| Compound | Target Receptor | Binding Affinity (% Inhibition at 10 µM) |

| Flavoglaucin (3) | Opioid (δ) | 68% nih.gov |

| Opioid (κ) | 62% nih.gov | |

| Opioid (μ) | 41% nih.gov | |

| Cannabinoid (CB1) | 67% nih.gov | |

| Tetrahydroauroglaucin (4) | Opioid (δ) | 73% nih.gov |

| Opioid (κ) | 65% nih.gov | |

| Cannabinoid (CB1) | 61% nih.gov | |

| Auroglaucin (6) | Opioid (δ) | 68% nih.gov |

| Opioid (κ) | 55% nih.gov | |

| Cannabinoid (CB2) | 53% nih.gov |

Cellular Pathway Perturbation Assessments

Derivatives of the benzyl-phenyl structure have been shown to perturb critical cellular signaling pathways. A notable example is the inhibition of the MAPK-interacting kinase (Mnk)-eukaryotic translation initiation factor 4E (eIF4E) pathway by N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives. nih.gov The phosphorylation of eIF4E by Mnk is a crucial step for its oncogenic activity. nih.gov Cellular mechanistic studies confirmed that representative inhibitors from this series reduced the levels of phosphorylated eIF4E in acute myeloid leukemia (AML) cells. nih.gov Additionally, the inhibition of prostaglandin synthesis by N-benzyl-4-phenyl-1,2,3-triazole derivatives represents a direct interference with the arachidonic acid signaling pathway, which is central to inflammation. nih.gov

The modulation of cellular signaling pathways by these compounds can lead to significant changes in cell fate, including the induction of apoptosis (programmed cell death). In studies with N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives, their potent anti-proliferative activity against MV4-11 AML cells was linked to the induction of apoptosis. nih.gov This was mechanistically demonstrated by the downregulation of the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1) and the cleavage of poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.gov While direct regulation of the p53 tumor suppressor protein was not explicitly detailed in this study, the modulation of key apoptotic regulators like Mcl-1 clearly indicates a profound impact on cell survival and death programming.

Many benzyl-phenyl derivatives have been evaluated for their ability to interfere with the cellular redox balance, often exhibiting antioxidant properties. These compounds can neutralize harmful free radicals and inhibit lipid peroxidation.

N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) were tested for their antioxidant capacity using various assays. mdpi.com Nitrones with fluoro-substituents (10b , 10c , 10d ) showed high interaction with the stable DPPH radical, with reduction activities ranging from 79% to 96% after 60 minutes. mdpi.com Furthermore, nitrones 10a and 10d were the most effective inhibitors of lipid peroxidation. mdpi.com Similarly, phenolic derivatives of phenyl styryl ketones were found to be potent in vitro inhibitors of iron-dependent lipid peroxidation in rat brain homogenates. nih.gov

Studies on p-hydroxybenzyl alcohol (p-HBA), a compound containing a core benzyl structure, demonstrated its powerful ability to scavenge superoxide (B77818) and hydroxyl radicals and to inhibit iron-dependent lipid peroxidation in rat brain homogenates. nih.gov Interestingly, while the related compound vanillin (B372448) showed some pro-oxidant effects under specific conditions, p-HBA did not. nih.gov

| Derivative Class | Assay | Key Antioxidant Findings |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH Radical Scavenging | Compounds 10b , 10c , and 10d showed high activity (79-96% reduction). mdpi.com |

| Lipid Peroxidation Inhibition | Compounds 10a and 10d were the most potent inhibitors. mdpi.com | |

| Phenyl styryl ketones | Lipid Peroxidation Inhibition | Phenolic derivatives were potent inhibitors in rat brain homogenates. nih.gov |

| p-hydroxybenzyl alcohol (p-HBA) | Free Radical Scavenging | Powerful scavenger of superoxide and hydroxyl radicals. nih.gov |

| Lipid Peroxidation Inhibition | Inhibited iron-dependent lipid peroxidation in brain tissue. nih.gov | |

| Cinnamic-pyrrole hybrid | Lipid Peroxidation Inhibition | Showed moderate antioxidant activity (58% inhibition). mdpi.com |

Elucidation of Mechanism of Action at the Molecular Level (In Vitro and Cellular Models)

The collective findings from in vitro and cellular studies allow for a more comprehensive understanding of the mechanism of action of this compound derivatives and their analogs. Their biological effects appear to stem from a multi-targeted approach rather than a single mode of action.

The mechanism can be summarized by the following key interactions:

Enzyme Inhibition: The ability to inhibit key enzymes like MAO, BChE, LOX, and Mnk2 forms a primary mechanism. nih.govmdpi.comnih.gov For example, the anti-leukemic activity of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives is directly linked to their inhibition of Mnk2, which suppresses the pro-survival eIF4E pathway and induces apoptosis. nih.gov

Receptor Modulation: Binding to CNS receptors, such as opioid and cannabinoid receptors, suggests a mechanism for potential analgesic and neuromodulatory effects. nih.gov The specific binding characteristics are dictated by the three-dimensional structure of the molecule, as seen in the interaction of fenoterol analogs with the β2-AR. nih.gov

Pathway Interference: The observed biological outcomes are a direct result of perturbing cellular signaling. Inhibition of prostaglandin synthesis disrupts inflammatory pathways nih.gov, while suppression of the Mnk-eIF4E axis directly impacts cell growth and survival. nih.gov

Redox Homeostasis: The antioxidant properties, including free radical scavenging and inhibition of lipid peroxidation, represent another crucial mechanistic aspect. mdpi.comnih.govnih.gov This action can protect cells from oxidative damage, which is implicated in a wide range of pathologies, from neurodegeneration to inflammation.

In essence, derivatives based on the 1-benzyl-4-phenyl scaffold act at the molecular level by simultaneously engaging multiple targets. The specific substitutions on the core structure fine-tune their affinity and potency towards different enzymes, receptors, and cellular pathways, leading to a diverse and potentially powerful pharmacological profile.

Methodologies for In Vitro Biological Evaluation and Screening of Derivatives

The in vitro biological evaluation of this compound derivatives involves a series of established methodologies to determine their potential therapeutic effects, particularly in the context of cancer research. These screening protocols are designed to assess the cytotoxic and apoptotic activity of newly synthesized analogues against various human cancer cell lines.

A primary methodology employed is the high-throughput screening of a library of these derivatives for their cytotoxic propensity. This is often conducted using a panel of human cancer cell lines to identify compounds with selective activity. For instance, derivatives of the closely related 1-benzyl-pyrrolidine-3-ol have been evaluated for their cytotoxic effects against cell lines such as the human promyelocytic leukemia cell line (HL-60). monash.edu In these screening assays, the compounds are typically tested at a fixed concentration, for example, 10 µM, to ascertain their initial activity. monash.edu

The evaluation extends to assessing the selectivity of the compounds. This is achieved by comparing their cytotoxic effects on cancer cell lines with their effects on non-cancerous cell lines. Derivatives that exhibit significant cytotoxicity towards cancer cells while having a milder impact on healthy cells are prioritized for further investigation, as this suggests a favorable therapeutic window. monash.edu